2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid
Overview
Description
2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid is a synthetic organic compound with the molecular formula C15H15NO3S It is characterized by the presence of a benzoic acid moiety linked to a thiophene ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 4,5-dimethylthiophene-2-carboxylic acid and N-methylamine under dehydrating conditions to form the amide intermediate.
Coupling with Benzoic Acid: The amide intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amide bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 2-(N-methylthiophene-2-amido)benzoic acid
- 2-(N-methyl4-methylthiophene-2-amido)benzoic acid
- 2-(N-methyl5-methylthiophene-2-amido)benzoic acid
Comparison: 2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid is unique due to the presence of two methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-[(4,5-dimethylthiophene-2-carbonyl)-methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-8-13(20-10(9)2)14(17)16(3)12-7-5-4-6-11(12)15(18)19/h4-8H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZWPBOHAYMLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(C)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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